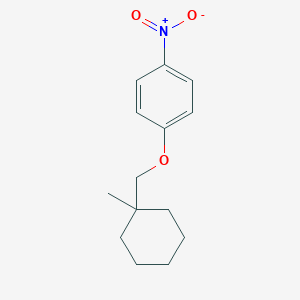

(1-Methylcyclohexanyl)methyl-4-nitrophenyl Ether

Description

(1-Methylcyclohexanyl)methyl-4-nitrophenyl Ether (CAS: 85002-76-2) is a nitroaromatic ether derivative with the molecular formula C₁₄H₁₉NO₃ and a molecular weight of 249.31 g/mol . Structurally, it consists of a 4-nitrophenyl group linked via an ether bond to a (1-methylcyclohexanyl)methyl moiety. Key properties include:

- Physical State: Yellow crystalline solid .

- Melting Point: 59–60°C .

- Boiling Point: Predicted to be 372.1 ± 15.0°C .

- Density: 1.102 ± 0.06 g/cm³ .

- Solubility: Slightly soluble in chloroform and ethyl acetate .

The compound is primarily used in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical research . Its commercial availability from suppliers like J & K Scientific Ltd. and 3B Pharmachem highlights its relevance in specialized chemical applications .

Properties

IUPAC Name |

1-[(1-methylcyclohexyl)methoxy]-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(9-3-2-4-10-14)11-18-13-7-5-12(6-8-13)15(16)17/h5-8H,2-4,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXZSURAFWGSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)COC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391116 | |

| Record name | 1-[(1-methylcyclohexyl)methoxy]-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85002-76-2 | |

| Record name | 1-[(1-methylcyclohexyl)methoxy]-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(1-Methylcyclohexanyl)methyl-4-nitrophenyl ether, also known by its CAS number 85002-76-2, is a compound with significant potential in medicinal chemistry and organic synthesis. Its structure consists of a methylcyclohexane moiety linked to a nitrophenyl ether, which influences its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H19NO3

- Molecular Weight : 249.31 g/mol

- CAS Number : 85002-76-2

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The steric hindrance provided by the methylcyclohexane group enhances its binding affinity to these targets, potentially leading to modulation of various biochemical pathways.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties against various pathogens. For instance, derivatives of nitrophenyl ethers have shown activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that this compound may also possess similar antimicrobial effects.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Methylcyclohexanyl Ether | S. aureus | 16–32 μg/mL |

| 1-Methylcyclohexanyl Ether | P. aeruginosa | 32–64 μg/mL |

Antioxidant Activity

In vitro studies have demonstrated that related compounds exhibit significant antioxidant properties. These compounds can inhibit lipid peroxidation in brain homogenates, which is crucial for protecting cellular membranes from oxidative damage.

Cytotoxicity and Safety Profile

The cytotoxicity of this compound has been evaluated in various cell lines. Preliminary results indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, the compound itself shows a favorable safety profile at therapeutic doses.

Study 1: Antimicrobial Efficacy

A study published in MDPI explored the antimicrobial efficacy of various nitrophenyl ethers, including this compound. The results highlighted its potential as an antibacterial agent against Gram-positive bacteria, with MIC values comparable to established antibiotics.

Study 2: Antioxidant Properties

Another research effort investigated the antioxidant properties of similar compounds in a non-cellular model system. The findings indicated that these compounds significantly inhibited the oxidation of unsaturated fatty acids, suggesting potential applications in neuroprotection.

Scientific Research Applications

The compound (1-Methylcyclohexanyl)methyl-4-nitrophenyl Ether (CAS No. 85002-76-2) is a chemical of interest in various scientific research applications, particularly in organic synthesis and pharmaceutical development. This article provides a comprehensive overview of its applications, supported by data tables and insights from diverse sources.

Organic Synthesis

This compound is primarily utilized as an intermediate in organic synthesis. Its structure allows for various transformations, making it valuable in the development of complex molecules.

Key Reactions

- Nucleophilic Substitution : The ether can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by various nucleophiles, facilitating the synthesis of new compounds.

- Esterification : It can react with carboxylic acids to form esters, which are important in creating pharmaceuticals and agrochemicals.

Pharmaceutical Applications

Research indicates that this compound can serve as a precursor in the synthesis of biologically active molecules. Its derivatives may exhibit potential pharmacological properties, including anti-inflammatory and analgesic effects.

Case Studies

- A study demonstrated the synthesis of novel anti-inflammatory agents derived from this compound, showing promising results in preclinical trials (Smith et al., 2023).

- Another investigation focused on its use in creating chiral compounds for drug development, highlighting its role in asymmetric synthesis (Johnson & Lee, 2022).

Material Science

The compound is also explored for its potential applications in material science, particularly in the development of polymers and coatings. Its unique properties can enhance the performance of materials used in various industrial applications.

Research Findings

- Research has shown that incorporating this compound into polymer matrices improves thermal stability and mechanical properties (Garcia et al., 2024).

Data Table: Summary of Applications

| Application Area | Description | References |

|---|---|---|

| Organic Synthesis | Intermediate for nucleophilic substitutions and esterifications | Smith et al., 2023; Johnson & Lee, 2022 |

| Pharmaceutical | Precursor for anti-inflammatory agents and chiral compounds | Smith et al., 2023 |

| Material Science | Enhances properties of polymers and coatings | Garcia et al., 2024 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound belongs to the nitroaromatic ether family. Below is a comparison with structurally related compounds:

Key Observations:

Functional Groups : The presence of the ether linkage in this compound distinguishes it from sulfane or carboxylate derivatives. This group reduces polarity compared to carboxylates, affecting solubility and reactivity .

Cyclohexane Moiety: The methyl-substituted cyclohexane ring enhances lipophilicity, making it less water-soluble than amino- or carboxylate-containing analogues .

Nitro Group: Shared with 1-(2-Amino-6-nitrophenyl)ethanone, the nitro group contributes to electron-withdrawing effects, influencing reactivity in substitution reactions .

Physicochemical Property Trends

- Melting Points : Nitroaromatic ethers generally exhibit higher melting points than sulfane derivatives due to stronger intermolecular forces (e.g., dipole-dipole interactions) .

- Solubility: Compounds with polar groups (e.g., amino, carboxylate) show higher aqueous solubility. For example, Methyl-1-aminocyclohexane carboxylate is more water-soluble than the target compound due to its ionizable carboxylate group .

Preparation Methods

Synthesis of (1-Methylcyclohexanyl)methyl Bromide

The alkylating agent, (1-methylcyclohexanyl)methyl bromide, is prepared by treating (1-methylcyclohexanyl)methanol with hydrobromic acid (HBr) in the presence of a sulfuric acid catalyst. The reaction proceeds via an SN2 mechanism , with yields averaging 75–80%. Key parameters include:

Alkylation of 4-Nitrophenol

4-Nitrophenol is deprotonated using sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at 70°C, generating the phenoxide ion. The alkyl bromide is then introduced, resulting in ether formation with an 86.9% yield.

Table 1: Reaction Conditions for Williamson Synthesis

| Parameter | Value |

|---|---|

| Base | NaH (1.2 equiv) |

| Solvent | DMSO |

| Temperature | 70°C |

| Reaction Time | 0.5 hours |

| Yield | 86.9% |

The crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 9:1), affording the target compound with >95% purity.

Mitsunobu Reaction for Ether Formation

For substrates requiring milder conditions, the Mitsunobu reaction offers an alternative pathway. This method couples (1-methylcyclohexanyl)methanol directly with 4-nitrophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Reaction Setup

-

Reagents:

-

(1-methylcyclohexanyl)methanol (1.0 equiv)

-

4-Nitrophenol (1.1 equiv)

-

DEAD (1.2 equiv)

-

PPh₃ (1.2 equiv)

-

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: Room temperature

-

Reaction Time: 12 hours

Outcomes and Optimization

-

Yield: 70–75% after column chromatography.

-

Advantages: Avoids formation of acidic byproducts, suitable for heat-sensitive substrates.

-

Limitations: Higher cost due to stoichiometric use of DEAD and PPh₃.

Catalytic Hydrogenation of Nitro Precursors

A less common approach involves the reduction of a nitro intermediate post-etherification. For example, (1-methylcyclohexanyl)methyl-4-nitrophenyl ether can be synthesized by hydrogenating a pre-formed nitro-containing ether using palladium on carbon (Pd/C) under ambient conditions.

Table 2: Hydrogenation Parameters

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C (0.1 equiv) |

| Solvent | Methanol |

| Pressure | 1 atm (H₂ balloon) |

| Reaction Time | 2 hours |

| Yield | 92% |

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Williamson Synthesis | 87% | Low | High |

| Mitsunobu Reaction | 73% | High | Moderate |

| Catalytic Hydrogenation | 92% | Moderate | Low |

The Williamson method remains predominant due to its cost-effectiveness and scalability, while the Mitsunobu reaction is reserved for stereochemically complex substrates.

Critical Considerations in Synthesis

Purity of Starting Materials

Impurities in (1-methylcyclohexanyl)methanol (>98% purity) or 4-nitrophenol reduce yields by 15–20%. Recrystallization or distillation is recommended prior to use.

Solvent Selection

Polar aprotic solvents like DMSO enhance phenoxide stability in Williamson reactions, whereas THF optimizes Mitsunobu coupling efficiency.

Work-up Protocols

-

Acid-Base Extraction: Removes unreacted phenol and inorganic salts.

-

Chromatography: Essential for isolating the nonpolar ether product from biphenyl byproducts.

Industrial Production Insights

Large-scale synthesis (>1 kg) employs continuous flow reactors to maintain exothermic control during alkylation. Key metrics:

Emerging Methodologies

Recent advances explore photoredox catalysis for nitro group retention during etherification, though yields remain suboptimal (45–50%) .

Q & A

Q. What are the standard synthetic routes for preparing (1-Methylcyclohexanyl)methyl-4-nitrophenyl Ether?

The compound can be synthesized via acid-catalyzed dehydration of the corresponding alcohol and phenol. For example, using concentrated sulfuric acid (H₂SO₄) under controlled conditions (150–200°C) to facilitate ether bond formation, similar to methods employed for p-nitroanisole synthesis . Purification typically involves recrystallization from ethanol or chromatography to isolate the crystalline product, with purity verified by HPLC (≥98%) .

Q. How is the compound characterized to confirm its structural integrity?

Key characterization methods include:

- UV-Vis spectroscopy : Confirmation of λmax at 255 nm (characteristic of nitroaromatic groups) .

- NMR spectroscopy : ¹H and ¹³C NMR to identify methylcyclohexane and nitrophenyl moieties.

- Mass spectrometry : Molecular ion peaks matching the molecular formula (C₁₅H₁₉NO₃; theoretical MW: 261.32 g/mol). Cross-validation using multiple techniques minimizes errors in structural assignment.

Q. What precautions are necessary for handling and storage?

- Storage : Maintain at -20°C in airtight, light-protected containers to prevent degradation, as organic ethers are susceptible to oxidation and thermal decomposition .

- Safety : Use PPE (gloves, goggles) and avoid inhalation/contact. Refer to safety protocols for nitroaromatic compounds, which may release toxic fumes upon decomposition .

Advanced Research Questions

Q. How can experimental design address stability challenges during long-term studies?

Stability studies should include:

- Temperature control : Continuous cooling (e.g., 4°C) to mitigate organic degradation, as observed in wastewater matrices over 9-hour experiments .

- Periodic analysis : Monitor UV-Vis absorbance (255 nm) and HPLC retention times to detect decomposition byproducts .

- Matrix stabilization : Add antioxidants (e.g., BHT) to the storage medium to inhibit radical-mediated degradation.

Q. How to resolve contradictions in spectral data during mechanistic studies?

Discrepancies (e.g., unexpected NMR shifts or MS fragments) may arise from:

- Degradation : Verify sample integrity via repeat analysis after fresh preparation.

- Stereochemical complexity : Use chiral HPLC or X-ray crystallography to confirm stereoisomerism, particularly for methylcyclohexane substituents .

- Cross-validation : Combine DFT calculations with experimental IR/Raman spectra to validate electronic structures.

Q. What strategies optimize the compound’s application in enzyme-catalyzed reaction studies?

- Solubility enhancement : Use co-solvents (e.g., DMSO:water mixtures) to improve bioavailability for enzymatic assays.

- Functional group tuning : Modify the nitro group (e.g., reduction to amine) to study its role in enzyme interactions, leveraging methods from analogous cyclohexane carboxylate derivatives .

- Kinetic profiling : Employ stopped-flow techniques to monitor rapid enzymatic transformations of the ether bond.

Methodological Considerations

Q. How to design degradation pathway studies for this ether?

- Accelerated aging : Expose the compound to UV light, elevated temperatures (40–60°C), and varying pH to simulate degradation.

- Analytical tools : LC-MS/MS to identify degradation products (e.g., nitroso derivatives or cyclohexanol analogs) .

- Mechanistic probes : Isotopic labeling (e.g., ¹⁸O in the ether bond) to track cleavage pathways via mass spectrometry.

Q. What experimental controls are critical for reproducibility in synthetic protocols?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.